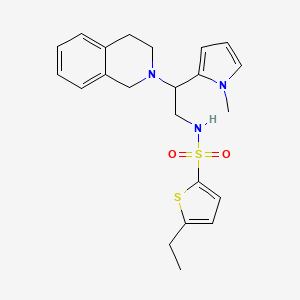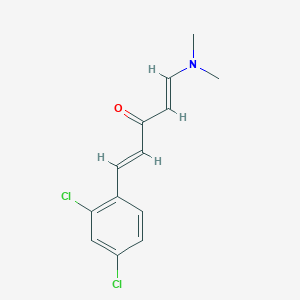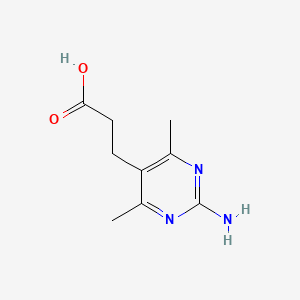
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been reported through various methods. For instance, an unusual Michael addition followed by treatment with guanidine carbonate yields pyrimidine derivatives with significant biological activities (Berzosa et al., 2011). Another approach involves the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, indicating the versatility of synthetic methods for these compounds (Mokale et al., 2010).
Molecular Structure Analysis
Studies on the molecular and crystal structure of pyrimidine derivatives offer insights into their chemical behavior. For example, investigations on the crystal structure of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one reveal detailed structural and electronic properties (Yılmaz et al., 2020). These analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level.
Chemical Reactions and Properties
The reactivity of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives under different conditions can lead to a variety of products. For example, the reaction with aromatic amines in polyphosphoric acid yields N-(pyridin-2-yl)propanamides, showcasing the chemical versatility of these compounds (Harutyunyan et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure, thermal stability, and solubility, are influenced by their molecular composition. X-ray diffraction studies provide valuable information on the arrangement of molecules in the solid state, contributing to our understanding of their stability and interactions (Cheng et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid derivatives, including reactivity, acidity/basicity, and the ability to form various bonds, are central to their applications in synthesis and drug design. Their interactions with other molecules, potential for forming hydrogen bonds, and participation in chemical reactions are areas of active research (Gabler et al., 2011).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Solvent-Free Synthesis : A method for synthesizing derivatives of 5-aminopyrazoles via a solvent-free process was developed, providing an environmentally friendly approach to produce compounds with potential biological activity (Aggarwal et al., 2014).
Crystal Structure Investigation : The crystal structure of a novel compound related to 3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid has been studied, providing insights into molecular recognition processes important in drug design (Yılmaz et al., 2020).
Diversity-Oriented Synthesis : Research has been conducted on synthesizing derivatives of pyrimidine, which are analogues of pyrido[2,3-d]pyrimidines, known for their interesting biological activities (Berzosa et al., 2011).
Biological Activity and Pharmaceutical Research
Antibacterial and Cytotoxic Activity : Compounds synthesized using 2-amino-4,6-dimethylpyrimidine showed moderate to significant antibacterial and cytotoxic activity, which is crucial for developing new antibacterial agents (Aggarwal et al., 2014).
Antioxidant and DNA Interaction Studies : Investigations into the antioxidant properties and DNA-binding capabilities of certain compounds derived from 2-amino-4,6-dimethylpyrimidine provide insights into their potential therapeutic uses (Yılmaz et al., 2020).
Anti-Inflammatory Properties : Some derivatives have been synthesized and tested for their anti-inflammatory activity, which is significant for developing new anti-inflammatory drugs (Mokale et al., 2010).
Safety And Hazards
特性
IUPAC Name |
3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-7(3-4-8(13)14)6(2)12-9(10)11-5/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJNCTUEICAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

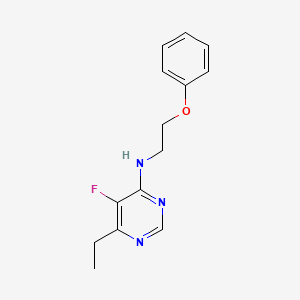
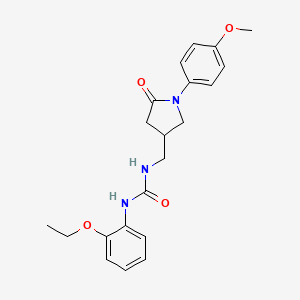
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
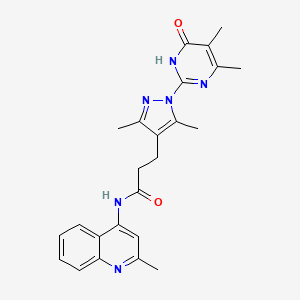

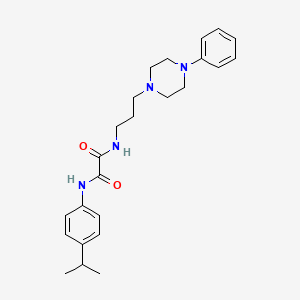
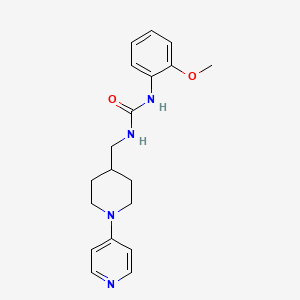
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
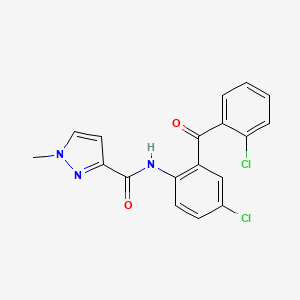
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
